molecular formula C7H5BrN2S B8218422 3-Bromothieno[3,2-c]pyridin-7-amine

3-Bromothieno[3,2-c]pyridin-7-amine

Cat. No.: B8218422
M. Wt: 229.10 g/mol
InChI Key: BNVKCBJUQONLFZ-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. It is a derivative of thienopyridine, featuring a bromine atom at the 3-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothieno[3,2-c]pyridin-7-amine typically involves the bromination of thienopyridine derivatives. One common method is the reaction of thienopyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromothieno[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thienopyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .

Scientific Research Applications

3-Bromothieno[3,2-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromothieno[3,2-c]pyridin-4-amine
  • 3-Bromothieno[2,3-c]pyridin-7-amine
  • 3-Bromo-4-aminothieno[3,2-c]pyridine

Uniqueness

3-Bromothieno[3,2-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Properties

IUPAC Name

3-bromothieno[3,2-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVKCBJUQONLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CSC2=C(C=N1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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